tricyclo[5.2.1.0,2,6]decan-8-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGOACNDJXEJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18530-46-6, 669-51-2 | |
| Record name | 4,7-Methano-1H-inden-5-amine, octahydro-, (3aR,4S,5R,7S,7aR)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tricyclo[5.2.1.0,2,6]decan-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Tricyclo 5.2.1.0,2,6 Decan 8 Amine and Its Precursors
Retrosynthetic Analysis of the Tricyclo[5.2.1.02,6]decan-8-amine System
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For tricyclo[5.2.1.02,6]decan-8-amine, the analysis begins with the primary amine functionality.
A primary and effective disconnection is the C-N bond, which points to tricyclo[5.2.1.02,6]decan-8-one as a key intermediate. This ketone is a common precursor, accessible through various synthetic routes. The transformation from the ketone to the amine can be achieved via direct reductive amination.
The next level of disconnection addresses the tricyclic carbon skeleton itself. The tricyclo[5.2.1.02,6]decane system, also known as tetrahydrodicyclopentadiene, is structurally related to dicyclopentadiene (B1670491) (DCPD). The most powerful and widely used retrosynthetic disconnection for this framework is a retro-Diels-Alder reaction . This breaks the molecule down into cyclopentadiene (B3395910) and a suitable cyclopentene-based dienophile. In practice, the forward reaction, a Diels-Alder cycloaddition of two cyclopentadiene molecules, is the industrial route to dicyclopentadiene, which serves as the foundational starting material for this entire class of compounds. google.com
This analysis reveals a convergent synthetic strategy:
Functional Group Interconversion: Convert a ketone precursor into the target amine.
Skeleton Functionalization: Introduce the ketone or a precursor functionality onto the pre-formed tricyclo[5.2.1.02,6]decane skeleton.
Core Synthesis: Construct the tricyclo[5.2.1.02,6]decane skeleton, primarily through a Diels-Alder reaction of cyclopentadiene. google.com
Total Synthesis Approaches to the tricyclo[5.2.1.02,6]decane Skeleton
The total synthesis of the tricyclo[5.2.1.02,6]decane skeleton and its derivatives is dominated by the strategic use of pericyclic reactions, particularly the Diels-Alder reaction, followed by functional group manipulations.
Once the tricyclo[5.2.1.02,6]decane skeleton is in hand, typically as dicyclopentadiene, several key transformations are employed to introduce the necessary functionality.
Hydroformylation and Hydrogenation: A patented industrial method involves the selective hydroformylation of dicyclopentadiene. This reaction selectively targets the more reactive double bond in the norbornene moiety to yield 8(9)-formyl-tricyclo[5.2.1.02,6]dec-3-ene. Subsequent hydrogenation of both the aldehyde and the remaining double bond can produce the corresponding alcohol, which can then be oxidized to the ketone precursor, tricyclo[5.2.1.02,6]decan-8-one. google.com
Oxidation of Tricyclodecanol: The direct conversion of a hydroxyl-substituted tricyclodecane derivative to the corresponding ketone is a crucial step. A method utilizing a Raney nickel catalyst in the presence of water has been developed for the efficient synthesis of tricyclo[5.2.1.02,6]decan-8-one from its corresponding alcohol, demonstrating high conversion and selectivity. google.com
Reductive Amination: The final step to obtain tricyclo[5.2.1.02,6]decan-8-amine from the ketone precursor is typically achieved through direct reductive amination. This involves reacting tricyclo[5.2.1.02,6]decan-8-one with an amine source (like ammonia) in the presence of a reducing agent under hydrogen pressure, often catalyzed by platinum-group metals.
While not widely reported for this specific amine, cascade reactions (or domino reactions) represent an advanced approach for rapidly building molecular complexity. For instance, in the synthesis of the related bridged tricyclo[5.2.1.01,5]decane core, a nickel-catalyzed asymmetric domino cyclization of enynones has been employed to construct the intricate framework with multiple stereocenters in a single step. scispace.com Such strategies hold promise for more efficient future syntheses of functionalized tricyclic systems.
Cycloaddition reactions are the cornerstone for constructing the tricyclo[5.2.1.02,6]decane skeleton.
Diels-Alder Reaction: The most fundamental approach is the [4+2] Diels-Alder dimerization of cyclopentadiene (CPD). At room temperature, CPD dimerizes to form dicyclopentadiene (DCPD), which is the endo isomer of tricyclo[5.2.1.02,6]deca-3,8-diene. google.com This reaction is highly efficient and provides the basic skeleton in one step. The resulting diene can then be selectively functionalized or fully hydrogenated to the parent tricyclo[5.2.1.02,6]decane.
Retro-Diels-Alder Reaction: The reverse reaction is also of significant synthetic utility. The tricyclo[5.2.1.02,6]decane framework can be used as a rigid template to control stereochemistry during a synthesis, after which the scaffolding can be removed via a retro-Diels-Alder reaction to release a functionalized cyclopentane (B165970) or cyclopentenone derivative. researchgate.netresearchgate.net The facility of this retro reaction can be dramatically influenced by substitution on the tricyclic core. rsc.org
Intramolecular [2+2] Photocycloaddition: For related bridged systems, intramolecular [2+2] photocycloaddition has proven to be a powerful tool for creating the strained cyclobutane (B1203170) rings found in complex natural products. researchgate.netnih.gov This highlights the versatility of cycloaddition chemistry in accessing diverse polycyclic frameworks.
| Reaction Type | Reactants | Product Skeleton | Key Feature | Reference |
|---|---|---|---|---|
| [4+2] Diels-Alder | Cyclopentadiene + Cyclopentadiene | Tricyclo[5.2.1.02,6]deca-3,8-diene | Forms the core skeleton; favors the endo isomer. | google.com |
| Retro-Diels-Alder | Functionalized Tricyclo[5.2.1.02,6]decene | Functionalized Cyclopentenone | Used as a strategic unmasking step. | researchgate.netrsc.org |
| Intramolecular [2+2] Photocycloaddition | Diene Tethered to an Alkene | Tricyclo[5.2.1.01,6]decane | Constructs strained cyclobutane-containing cores. | researchgate.netnih.gov |
Skeletal rearrangements offer elegant pathways to transform readily available polycyclic structures into more complex or strained targets.
Anionic Oxy-Cope Rearrangement: In a synthetic approach toward the natural product coronafacic acid, a functionalized tricyclo[5.2.1.02,6]decan-10-one served as a key starting material. This demonstrates how the core skeleton can be a precursor to other ring systems, in this case, a cis-hydrindane (B1200222), via strategic bond cleavage and rearrangement reactions. acs.org
Semipinacol Rearrangement: During the total synthesis of illisimonin A, which features a related tricyclo[5.2.1.01,5]decane core, a semipinacol rearrangement was employed. This reaction allowed for the facile conversion between a cis- and trans-pentalene substructure embedded within the tricyclic framework, showcasing the power of rearrangements to access challenging stereochemical arrangements. nih.gov
Stereoselective and Enantioselective Synthesis of Tricyclo[5.2.1.02,6]decan-8-amine
Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. The synthesis of specific stereoisomers of tricyclo[5.2.1.02,6]decan-8-amine and its derivatives relies on stereoselective and enantioselective methods.
An enantioselective synthesis of tricyclic amino acids built on a related 4-azatricyclo[5.2.1.02,6]decane skeleton has been developed. A key step in this synthesis was the desymmetrization of a meso-alkene intermediate using a chiral catalyst, which established the absolute stereochemistry early in the sequence. nih.govresearchgate.net The resulting chiral ketone, (1R,2S,6S,7R)-4-azatricyclo[5.2.1.0²,⁶]decan-8-one, serves as a versatile building block for various chiral derivatives. nih.gov
The rigid, conformationally locked structure of the tricyclo[5.2.1.02,6]decane skeleton is ideal for directing the stereochemical outcome of subsequent reactions. Reagents will typically approach from the less sterically hindered exo face, leading to high levels of diastereoselectivity.
This principle has been elegantly applied in the synthesis of complex natural products. For example, a readily available tricyclo[5.2.1.02,6]decane precursor was used as a stereochemical template to construct the densely functionalized ring-E of reserpine. rsc.org The predictable stereochemistry of the tricyclic starting material allowed for the controlled installation of multiple contiguous stereocenters. rsc.org Similarly, the stereochemical course of intramolecular cyclizations, such as the radical cyclizations used to form related tricyclic systems, is heavily influenced by the conformation of the starting material, which can be controlled to achieve the desired product configuration. nih.gov
| Method | Transformation | Key Principle | Reference |
|---|---|---|---|
| Asymmetric Desymmetrization | Hydrosilylation/oxidation of a meso-alkene | A chiral catalyst creates a single enantiomer from a non-chiral starting material. | nih.govresearchgate.net |
| Substrate Control | Functionalization of the tricyclic skeleton | The rigid framework blocks one face, directing attack to the opposite face. | rsc.org |
| Intramolecular Cyclization | Radical epoxide-ketone coupling | The stereochemistry of the tether and existing rings dictates the stereochemical outcome of the newly formed ring. | nih.gov |
Chiral Auxiliary and Asymmetric Catalysis Approaches
Achieving enantioselectivity in the synthesis of tricyclo[5.2.1.0,2,6]decan-8-amine is paramount for its application in chiral-specific contexts. Chiral auxiliaries and asymmetric catalysis are powerful strategies to introduce stereocenters with high fidelity.
A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary, such as (R,R)- or (S,S)-pseudoephedrine, could be reacted with a carboxylic acid precursor to form a chiral amide. wikipedia.org Subsequent alkylation or other modifications would proceed diastereoselectively, guided by the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product and is often recoverable for reuse. wikipedia.org
Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate a large quantity of chiral product. An enantioselective route to a related tricyclic ketone, a direct precursor to the amine, highlights this approach. nih.gov The synthesis of (1R,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-8-one, a key intermediate, was achieved through the desymmetrization of a meso-alkene. nih.gov This key step involved a hydrosilylation with trichlorosilane, catalyzed by a palladium complex with a chiral phosphine (B1218219) ligand, (R)-MOP, followed by oxidation. This method yielded the chiral ketone with an 85% enantiomeric excess (ee). nih.gov
Table 1: Example of Asymmetric Catalysis in the Synthesis of a Chiral Tricyclic Ketone Precursor nih.gov
| Step | Reactant | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Hydrosilylation | meso-alkene 11 | [Pd(C3H5)Cl]2, (R)-MOP, HSiCl3 | exo-alcohol 12 | 81% | 85% |
This strategy of asymmetric reduction of a prochiral ketone or a related double bond is a cornerstone for producing chiral amines and alcohols. ru.nl
Resolution Techniques for Enantiopure this compound
When a synthesis produces a racemic mixture, resolution techniques are employed to separate the enantiomers. For amines like this compound, classical resolution involves the formation of diastereomeric salts. This is achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.
Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymatic resolution is a particularly effective form of kinetic resolution. For instance, a related tricyclo[5.2.1.0,2,6]deca-4,8-dienone system was resolved through kinetic enzymatic resolution, demonstrating the applicability of this method to the tricyclic framework. researchgate.net In such a process, an enzyme would selectively acylate or hydrolyze one enantiomer of a precursor (e.g., an alcohol or ester derivative), leaving the other enantiomer unreacted and thus allowing for their separation.
The separation of stereoisomers of complex molecules like tricyclo[5.2.1.0,2,6]-dec-9-yl-xanthic acid, which has five chiral centers, has been reported, underscoring the feasibility of isolating single enantiomers from complex diastereomeric mixtures. google.com This can be achieved through careful chromatographic separation or selective crystallization.
Divergent Synthesis from Readily Available Tricyclic Intermediates (e.g., ketones, alcohols)
Divergent synthesis from common tricyclic intermediates provides a versatile and efficient route to this compound and its derivatives. The most common and readily available precursor is tricyclo[5.2.1.0,2,6]decan-8-one. sigmaaldrich.com
The primary method for converting the ketone to the amine is reductive amination . d-nb.info This two-step, one-pot reaction typically involves:
Reaction of tricyclo[5.2.1.0,2,6]decan-8-one with ammonia (B1221849) or an amine source to form an intermediate imine or enamine.
In-situ reduction of the imine/enamine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). d-nb.info
Alternatively, the precursor ketone can be reduced to the corresponding tricyclo[5.2.1.0,2,6]decan-8-ol. This alcohol can then be converted to the amine through several methods, such as:
Mitsunobu Reaction: Activation of the hydroxyl group followed by substitution with an amine equivalent (e.g., phthalimide, followed by hydrolysis).
Conversion to a Leaving Group: The alcohol can be converted to a better leaving group (e.g., a tosylate or mesylate), which is then displaced by ammonia or an azide (B81097) (followed by reduction) in a nucleophilic substitution reaction.
These divergent pathways allow for the synthesis of not only the primary amine but also a variety of N-substituted derivatives by choosing different amine sources in the reductive amination or substitution steps.
Table 2: Divergent Synthesis Pathways from Tricyclo[5.2.1.0,2,6]decan-8-one
| Starting Material | Key Transformation | Reagents | Intermediate | Final Product |
|---|---|---|---|---|
| Tricyclo[5.2.1.0,2,6]decan-8-one | Reductive Amination | 1. NH₃2. H₂, Pd/C or NaBH₃CN | Imine | This compound |
| Tricyclo[5.2.1.0,2,6]decan-8-one | Reduction | NaBH₄ or LiAlH₄ | Tricyclo[5.2.1.0,2,6]decan-8-ol | - |
Green Chemistry Principles and Sustainable Synthesis Pathways
Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally and economically sustainable processes. Key areas of focus include:
Catalysis: The use of catalytic methods, such as asymmetric catalysis for enantioselective synthesis and catalytic hydrogenation for reductions, is inherently greener than using stoichiometric reagents. nih.govd-nb.info Catalysts reduce waste by being used in small amounts and being recyclable in many cases.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, can be a highly atom-economical process.
Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, exploring aqueous reaction conditions or using less toxic reducing agents.
Biocatalysis: Employing enzymes for transformations, such as in the kinetic resolution of precursors, offers a highly selective and environmentally benign approach. researchgate.net These reactions are typically run under mild conditions in aqueous media.
Renewable Feedstocks: The synthesis of the initial tricyclic framework often starts from dicyclopentadiene, a byproduct of petroleum refining. google.com Future green advancements could focus on deriving this or similar precursors from renewable bio-based feedstocks.
By integrating these principles, the synthesis of this compound can be made more efficient, less hazardous, and more sustainable.
Chemical Reactivity and Mechanistic Studies of Tricyclo 5.2.1.0,2,6 Decan 8 Amine
Reactivity of the Amine Functional Group in a Strained Environment
The amine functional group in tricyclo[5.2.1.0,2,6]decan-8-amine is situated on a rigid, polycyclic skeleton. This constrained environment significantly influences its chemical properties, particularly its basicity and participation in nucleophilic reactions.
Basicity and Protonation Studies of Bridgehead Amines
The basicity of an amine is a measure of its ability to accept a proton. In the case of bridgehead amines like this compound, the rigid structure can affect the geometry and stability of the resulting protonated species. acs.org The lone pair of electrons on the nitrogen atom is responsible for its basic character. pressbooks.pub
Protonation of amines leads to the formation of ammonium (B1175870) ions. pressbooks.pub The stability of this protonated form is influenced by the surrounding structure. In strained systems, the resulting stereochemistry of the protonated amine can be complex. For instance, studies on related protonated bridgehead amines have revealed the existence of both cis and trans fused ring structures in solution, with their relative stability influenced by factors such as substituent effects and the solvent environment. acs.org The interconversion between these forms can occur through proton exchange. acs.org
Nucleophilic Reactions and Amine Functional Group Transformations
The amine group in this compound is nucleophilic, meaning it can donate its lone pair of electrons to form new chemical bonds. This nucleophilicity allows it to participate in a variety of chemical reactions.
Substitution Reactions: The amine group can act as a nucleophile and undergo substitution reactions, where it replaces a leaving group on another molecule. smolecule.com This allows for the introduction of various substituents onto the tricyclo[5.2.1.0,2,6]decane framework. smolecule.com
Amidation: The amine can react with carboxylic acids or their derivatives (like acid chlorides) to form amides. This is a common transformation for primary amines.
Alkylation and Acylation: The nucleophilic NH₂ group is reactive in alkylation and acylation reactions.
Oxidation and Reduction: The amine functional group can be oxidized to form other nitrogen-containing compounds, such as imines. smolecule.com Conversely, it can be involved in reduction reactions to yield different amine derivatives. smolecule.com Common oxidizing agents like potassium permanganate (B83412) and reducing agents such as lithium aluminum hydride can be used for these transformations. smolecule.com
The reactivity of the amine is influenced by steric hindrance from the bulky tricyclic cage. This steric hindrance can affect the rate and feasibility of reactions at the amine center.
Reactions Involving the Tricyclo[5.2.1.0,2,6]decane Cage System
The rigid and strained tricyclo[5.2.1.0,2,6]decane skeleton itself can undergo a variety of chemical transformations, including skeletal rearrangements, ring expansions and contractions, and substitution reactions on the cage.
Skeletal Rearrangements and Wagner-Meerwein Shifts
The tricyclo[5.2.1.0,2,6]decane system, being a polycyclic alkane, is susceptible to skeletal rearrangements, particularly under conditions that generate carbocation intermediates. cdnsciencepub.com A prominent type of rearrangement in such systems is the Wagner-Meerwein shift, which involves the 1,2-migration of an alkyl, aryl, or hydrogen group to an adjacent carbocation center. wikipedia.org These rearrangements are often facile and can occur at low temperatures. wikipedia.org
The formation of a carbocation on the tricyclo[5.2.1.0,2,6]decane framework can be initiated by various means, such as the departure of a leaving group from one of the carbon atoms of the cage. The subsequent migration of a neighboring C-C bond or a hydride ion can lead to a more stable carbocation, resulting in a rearranged carbon skeleton. cdnsciencepub.comwikipedia.org The presence of electron-withdrawing groups can disfavor the migration of an adjacent C-C bond. scholaris.ca
Studies on related tricyclic systems have shown that Wagner-Meerwein rearrangements can lead to the formation of interesting and complex ring systems with defined stereochemistry. scholaris.caresearchgate.net For instance, the rearrangement of substituted 11-oxatricyclo[6.2.1.0¹,⁶]undec-9-enes has been shown to yield various rearranged products depending on the substitution pattern. scholaris.ca
Ring Expansion and Contraction Reactions
The tricyclo[5.2.1.0,2,6]decane ring system can also participate in reactions that lead to an increase or decrease in the size of its constituent rings. These ring expansion and contraction reactions are often driven by the relief of ring strain or the formation of more stable products. uchicago.edu
Various synthetic methodologies can be employed to achieve ring expansion or contraction in cyclic systems, including:
Pinacol Rearrangements: These involve the rearrangement of 1,2-diols to ketones or aldehydes, often with a change in ring size. uchicago.edu
Wolff Rearrangements: This reaction can be used to contract a ring by one carbon atom. uchicago.edu
Grob Fragmentations: These reactions can lead to the cleavage of rings. uchicago.edu
While specific examples of ring expansion or contraction directly on the this compound molecule are not detailed in the provided search results, the general principles of these reactions are applicable to polycyclic systems. The synthesis of related tricyclo[5.2.1.0¹,⁶]decene skeletons has been achieved through methods that involve ring formation and rearrangement. researchgate.net
Electrophilic and Nucleophilic Substitutions on the Cage
Substitution reactions can also occur on the carbon atoms of the tricyclo[5.2.1.0,2,6]decane cage itself.
Electrophilic Substitution: While less common for saturated hydrocarbons, electrophilic substitution can occur under certain conditions, particularly if the cage is functionalized with activating groups. The rigid structure of the cage can influence the regioselectivity of such reactions.
Nucleophilic Substitution: Nucleophilic substitution on the cage typically requires the presence of a good leaving group on one of the carbon atoms. For example, a sulfonyl chloride derivative of the tricyclo[5.2.1.0,2,6]decane system can undergo nucleophilic substitution with various nucleophiles. smolecule.com
The reactivity of the cage is also dependent on the specific carbon atom. For instance, thermochemical studies on exo-tricyclo[5.2.1.0(2,6)]decane have shown that the C-H bond energies vary at different positions on the cage, indicating differences in reactivity. nih.gov
Stereoelectronic Effects and Strain Energy on Reactivity
The reactivity of this compound is intrinsically linked to its three-dimensional structure and the electronic interactions between the amino group and the carbocyclic cage. Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences chemical reactions, and the inherent strain energy of the tricyclic system are crucial factors in determining the course and rate of its chemical transformations.
The parent hydrocarbon, exo-tricyclo[5.2.1.0,2,6]decane, possesses a significant strain energy due to deviations from ideal bond angles and torsional strain within its bridged and fused rings. Computational studies using density functional theory (DFT) have been employed to quantify the thermochemical properties of this framework. For instance, the standard gas-phase formation enthalpy (ΔfH°(298)) for exo-tricyclo[5.2.1.0,2,6]decane has been determined to be approximately -19.5 ± 1.3 kcal mol⁻¹. nih.govacs.org This stored energy can be released during chemical reactions, influencing their thermodynamics and kinetics.
The introduction of an amino group at the C8 position introduces further complexity. The orientation of the amino group, whether in an exo or endo position, can significantly impact reactivity. This is a well-documented phenomenon in related bicyclic systems like norbornanes. In these systems, the exo isomer is often more reactive than the endo isomer due to steric hindrance in the endo position, which impedes the approach of reagents. scirp.org While specific studies on the comparative reactivity of exo- and endo-tricyclo[5.2.1.0,2,6]decan-8-amine are not extensively documented in the reviewed literature, it is reasonable to infer that similar stereoelectronic principles apply.
The nitrogen atom's lone pair of electrons in this compound plays a critical role in its nucleophilicity. The accessibility of this lone pair for reactions such as alkylation or acylation is influenced by the rigid geometry of the tricyclic cage. researchgate.net The strain within the ring system can also affect the hybridization and, consequently, the basicity and nucleophilicity of the amino group.
Computational studies on related strained molecules, such as adamantane (B196018) derivatives, have shown that the position of substituents can significantly affect the stability and reactivity of the molecule. researchgate.net These studies often utilize DFT to analyze the electronic structure and predict reaction pathways. Such analyses for this compound would be invaluable in precisely quantifying the interplay between strain and the electronic effects of the amino group.
Table 1: Calculated C-H Bond Dissociation Energies for exo-Tricyclo[5.2.1.0,2,6]decane
This table presents the calculated bond dissociation energies (BDEs) for the C-H bonds at different carbon positions of the parent hydrocarbon. These values provide insight into the relative stability of radicals formed at various sites, which can be relevant to understanding certain reaction mechanisms.
| Carbon Site | C-H Bond Dissociation Energy (kcal mol⁻¹) |
| C1 | 107.2 |
| C2 | 100.1 |
| C3 | 98.0 |
| C4 | 98.5 |
| C9 | 98.7 |
| C10 | 104.1 |
| Data sourced from computational studies on exo-tricyclo[5.2.1.0(2,6)]decane. nih.govacs.org |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods
Understanding the detailed pathways by which this compound undergoes chemical reactions requires a combination of kinetic studies and spectroscopic analysis. These methods provide insights into reaction rates, the formation of intermediates, and the structures of transition states.
Kinetic studies, which measure how reaction rates change with variables like concentration and temperature, are fundamental to elucidating reaction mechanisms. For polycyclic compounds, kinetic data can reveal the influence of steric and electronic factors on reactivity. For example, solvolysis studies on related tricyclic tosylates have been used to probe the stability of carbocation intermediates and the extent of neighboring group participation. While specific kinetic data for reactions of this compound were not found in the reviewed literature, the principles from studies on analogous systems are applicable. The rate of nucleophilic substitution at the amino group, for instance, would be expected to be highly dependent on the solvent polarity and the nature of the electrophile.
Spectroscopic methods are indispensable for identifying reactants, products, and transient intermediates in chemical reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. Both ¹H and ¹³C NMR can provide detailed structural information. In the context of reaction mechanisms, NMR can be used to monitor the progress of a reaction over time, detect the formation of intermediates (if they are sufficiently stable and abundant), and determine the stereochemistry of products. For instance, the study of carbocations in superacid solutions using NMR has been instrumental in understanding rearrangement reactions in polycyclic systems. dalalinstitute.com
Infrared (IR) spectroscopy is another valuable technique for mechanistic studies, as it allows for the identification of functional groups and can be used to follow the disappearance of reactants and the appearance of products. For reactions involving this compound, changes in the N-H stretching and bending vibrations could be monitored to track the conversion of the primary amine to other functionalities.
Computational chemistry, particularly DFT, serves as a powerful complementary tool to experimental methods. DFT calculations can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict spectroscopic properties. For this compound, DFT could be used to explore the transition state structures for various reactions, providing a theoretical basis for observed stereoselectivities and reaction rates.
Table 2: General Approaches to Mechanistic Elucidation
This table summarizes the common experimental and computational techniques used to study the reaction mechanisms of polycyclic amines.
| Method | Information Gained | Relevance to this compound |
| Kinetic Studies | Reaction rates, rate laws, activation parameters (Ea, ΔH‡, ΔS‡). | Understanding the factors that control the speed of its reactions. |
| NMR Spectroscopy | Structural elucidation of reactants, products, and stable intermediates; stereochemical outcomes. | Characterizing reaction products and potentially observing intermediates. |
| IR Spectroscopy | Identification of functional groups; monitoring reaction progress. | Following the transformation of the amino group. |
| Mass Spectrometry | Molecular weight determination of products and intermediates. | Confirming the identity of reaction components. |
| Computational (DFT) | Energies of stationary points (reactants, transition states, products); predicted spectroscopic data. | Modeling reaction pathways and rationalizing experimental observations. |
Derivatization and Structural Modification of Tricyclo 5.2.1.0,2,6 Decan 8 Amine
Synthesis of N-Substituted Derivatives
The nucleophilic nature of the primary amine group in tricyclo[5.2.1.0,2,6]decan-8-amine allows it to readily participate in substitution reactions, leading to the formation of various N-substituted derivatives. smolecule.com These modifications are fundamental for tuning the compound's physical, chemical, and biological properties.
The reaction of this compound with acylating agents such as acyl chlorides or anhydrides yields the corresponding N-acyl derivatives, or amides. This acylation is a standard transformation for primary amines. For instance, acetylation of the tricyclo[5.2.1.0,2,6]decane moiety has been described in the literature. google.com
Carbamates are another important class of derivatives, accessible through the reaction of the amine with isocyanates or chloroformates. A patented process mentions the use of dental composite materials that include plasticizers derived from the reaction of 3(4),8(9)-bis(isocyanatomethyl)tricyclo[5.2.1.0,2,6]decane with amines, indicating the feasibility of this type of linkage. google.com
| Reaction Type | Reagent | Product Class | General Structure |
| Acylation | Acyl Chloride (R-COCl) | Amide | TCD-NH-CO-R |
| Acylation | Acid Anhydride ((RCO)₂O) | Amide | TCD-NH-CO-R |
| Carbamoylation | Isocyanate (R-NCO) | Carbamate (Urea derivative) | TCD-NH-CO-NH-R |
| Carbamoylation | Chloroformate (R-OCOCl) | Carbamate | TCD-NH-CO-OR |
| TCD represents the tricyclo[5.2.1.0,2,6]decan-8-yl skeleton. |
Primary amines can be alkylated to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. thermofisher.com The synthesis of quaternary ammonium salts from this compound involves exhaustive alkylation, typically using an excess of an alkyl halide (e.g., methyl iodide). The resulting quaternary salts are ionic compounds with increased water solubility. smolecule.com While specific examples starting directly from this compound are not detailed in the provided results, this is a fundamental reaction of amines. Patents related to tricyclodecane derivatives mention the use of quaternary ammonium salts, suggesting their relevance in various applications. justia.comjustia.com
| Reagent | Product Class | General Structure |
| Alkyl Halide (e.g., 3 R-X) | Tertiary Amine | TCD-NR₂ |
| Excess Alkyl Halide (e.g., 4 R-X) | Quaternary Ammonium Salt | TCD-NR₃⁺ X⁻ |
| TCD represents the tricyclo[5.2.1.0,2,6]decan-8-yl skeleton. |
This compound readily undergoes condensation reactions with carbonyl compounds. The reaction with aldehydes or ketones results in the formation of imines, also known as Schiff bases, characterized by a carbon-nitrogen double bond. youtube.com This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. youtube.com The synthesis of imines is a versatile method for creating new C-N bonds and can be achieved under various conditions, including mild, catalyst-free, or organocatalyzed protocols. organic-chemistry.org
Another relevant condensation reaction is the Mannich reaction. While not starting from the amine, a study shows the Mannich condensation of exo-2,exo-6-tricyclo[5.2.1.0,2,6]decan-8-one with paraformaldehyde and dimethylamine (B145610) hydrochloride, which introduces a dimethylaminomethyl fragment adjacent to the carbonyl group. researchgate.net This highlights a method for functionalizing the tricyclic skeleton in a position alpha to a carbonyl, a common precursor to the amine. researchgate.net
| Reagent | Reaction Type | Product Class | General Structure |
| Aldehyde (R-CHO) | Condensation | Imine (Aldimine) | TCD-N=CH-R |
| Ketone (R-CO-R') | Condensation | Imine (Ketimine) | TCD-N=C(R)-R' |
| TCD represents the tricyclo[5.2.1.0,2,6]decan-8-yl skeleton. |
Functionalization at Other Positions of the Tricyclic Skeleton
Beyond modifying the amine group, the tricyclo[5.2.1.0,2,6]decane framework itself can be functionalized. These modifications can introduce new chemical properties or create additional chiral centers, significantly increasing the structural diversity of the derivatives.
Achieving regioselective functionalization on the saturated hydrocarbon skeleton of tricyclo[5.2.1.0,2,6]decane is challenging but can be accomplished by starting from unsaturated precursors, such as dicyclopentadiene (B1670491) (DCPD). rsc.org The double bonds in DCPD offer sites for controlled chemical reactions. rsc.org For example, hydroformylation of DCPD can introduce formyl groups at specific positions, which can then be converted to other functionalities. google.com
Alkylation reactions on related tricyclic ketones have also been shown to proceed with regioselectivity. For instance, alkylation at the C6 position of tricyclo[5.2.1.0,2,6]deca-4,8-dien-3-one has been achieved via a cuprate (B13416276) intermediate. researchgate.net Furthermore, the development of catalyst systems, such as caesium carbonate, has been shown to promote regioselective O-functionalization in other heterocyclic systems, providing a potential strategy for selectively modifying hydroxylated tricyclodecane derivatives. rsc.org The functionalization of cyclodienes through selective cycloaddition followed by ring-opening can also lead to novel functionalized scaffolds with stereo- and regiocontrol. nih.gov
The tricyclo[5.2.1.0,2,6]decane skeleton is inherently chiral, and further stereocenters can be introduced with a high degree of control. Asymmetric catalysis is a powerful tool for this purpose. A nickel-catalyzed asymmetric domino cyclization of enynones has been developed to produce bridged tricyclo[5.2.1.0,1,5]decane skeletons with three quaternary stereocenters in high enantiomeric excess. scispace.comnih.gov
Stereoselective synthesis can also be guided by the existing stereochemistry of the tricyclic framework. The bicyclo[4.3.0]nonane (cis-hydrindane) skeleton is embedded within the tricyclo[5.2.1.0,2,6]decane framework, and the inherent stereofacial bias of the larger structure can be used to elaborate the cis-hydrindane (B1200222) core with a high degree of stereoselectivity. Studies on related triazatricyclo[5.2.1.0,4,10]decane systems have also demonstrated the existence of high nitrogen inversion barriers, allowing for the isolation of different stable diastereomers. byu.edu
Transformations Leading to Novel Heterocyclic Systems Incorporating the Tricyclic Core
The primary amine group of this compound is a key functional group for the construction of novel heterocyclic systems. This is often achieved through reactions where the amine acts as a nucleophile, participating in cyclization reactions with suitable electrophilic partners. The inherent rigidity of the tricyclic framework imparts specific conformational constraints on the resulting heterocyclic derivatives, which can be advantageous in the design of molecules with specific biological or material properties.
One common strategy involves the reaction of the amine with bifunctional reagents to form heterocyclic rings. For instance, the reaction with diketones, diesters, or other electrophiles can lead to the formation of nitrogen-containing heterocycles such as pyridines, pyrimidines, or fused ring systems. The reaction conditions for these transformations are critical and are often optimized to control selectivity and yield.
A notable synthetic route to related functionalized tricyclic compounds that can serve as precursors to heterocyclic systems is the hydroformylation of dicyclopentadiene. This process yields formyl-functionalized tricyclodecanes, which can then be converted to amines or other derivatives. For example, the synthesis of 3(4),8(9)-bis(aminomethyl)tricyclo-[5.2.1.0(2,6)]decane is achieved through a multi-step process starting from dicyclopentadiene, involving hydroformylation to bis(formyl)tricyclodecane, followed by reductive amination. google.com This diamine derivative, with its two primary amine groups, is a prime candidate for the synthesis of complex heterocyclic structures, such as macrocycles or fused polycyclic systems.
The following table summarizes a selection of transformations that can lead to novel heterocyclic systems, based on analogous reactions with similar amines and the functionalization potential of the tricyclo[5.2.1.0,2,6]decane core.
| Starting Material | Reagent | Resulting Heterocyclic System (Potential) |
| This compound | 1,3-Diketone | Substituted Dihydropyridine |
| This compound | α,β-Unsaturated Ketone | Tetrahydropyridine Derivative |
| 3(4),8(9)-Bis(aminomethyl)tricyclo-[5.2.1.0(2,6)]decane | Dialdehyde or Diketone | Macrocyclic Diamine |
Synthesis of Polymeric and Oligomeric Derivatives
The rigid and bulky nature of the tricyclo[5.2.1.0,2,6]decane skeleton makes it an attractive building block for the synthesis of polymers and oligomers with unique properties. Incorporation of this tricyclic moiety into a polymer backbone or as a pendant group can significantly enhance thermal stability, mechanical strength, and optical properties.
A key approach to synthesizing such polymers involves the derivatization of this compound into a polymerizable monomer. For instance, the amine can be converted to an acrylate (B77674) or methacrylate (B99206) derivative, which can then undergo free-radical polymerization. A notable example is the synthesis of polymers from tricyclo[5.2.1.0,2,6]deca-8-yl (meth)acrylate. google.com These polymers are characterized by their excellent heat resistance, low moisture absorption, and high transparency, making them suitable for applications in optical materials. google.com
The synthesis of these monomers typically involves the reaction of the corresponding alcohol, tricyclo[5.2.1.0,2,6]decan-8-ol, with methacrylic acid or its derivatives. google.com The resulting monomer can be homopolymerized or copolymerized with other unsaturated monomers to fine-tune the properties of the final polymer. google.com The bulky tricyclic side chain is credited with imparting the desirable properties to the polymer. google.com
The following table outlines the synthesis and properties of a representative polymer derived from the tricyclo[5.2.1.0,2,6]decane framework.
| Monomer | Polymerization Method | Key Polymer Properties | Potential Applications |
| tricyclo[5.2.1.0,2,6]deca-8-yl methacrylate | Free-radical polymerization | High heat resistance, low moisture absorption, high transparency | Optical elements, lenses, prisms |
Oligomeric derivatives of this compound can also be synthesized, for example, by controlled polymerization reactions or by reacting the amine with di- or polyfunctional reagents to form short-chain polymers. These oligomers can be used as cross-linking agents or as additives to modify the properties of other polymers.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Co-crystallization Studies
Extensive searches of scientific literature and crystallographic databases did not yield any specific studies or detailed research findings on the co-crystallization of tricyclo[5.2.1.02,6]decan-8-amine. While information regarding the synthesis and general properties of this compound and its derivatives is available, dedicated research into its co-crystal formation, including experimental methodologies, specific co-formers used, and resulting crystal structures, appears to be limited or not publicly documented.
Therefore, no data tables or detailed research findings on the co-crystallization of tricyclo[5.2.1.02,6]decan-8-amine can be provided at this time.
Computational and Theoretical Studies on Tricyclo 5.2.1.0,2,6 Decan 8 Amine
Quantum Chemical Calculations for Electronic Structure and Stability
A thorough examination of the electronic structure and thermodynamic stability of tricyclo[5.2.1.0,2,6]decan-8-amine would necessitate sophisticated computational methods. However, specific research applying these techniques to this particular amine is not extensively documented.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. For a molecule like this compound, DFT calculations could provide valuable information on its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. These insights are fundamental to understanding its reactivity and intermolecular interactions. Despite the widespread use of DFT in chemical research, specific studies detailing its application to this compound, including the choice of functionals and basis sets, are not found in the surveyed literature.
Ab Initio Methods and Basis Set Selection
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a high level of theory for accurate predictions of molecular properties. The selection of an appropriate basis set is critical in these calculations to ensure a reliable description of the electronic structure. For a molecule containing nitrogen, basis sets with polarization and diffuse functions, such as the Pople-style 6-31G(d,p) or the Dunning-style correlation-consistent cc-pVDZ, would be suitable starting points. However, published research employing these methods to specifically analyze this compound is not apparent.
Conformational Analysis and Energy Landscapes of Tricyclic Amine Systems
The rigid tricyclic framework of this compound suggests a limited number of stable conformers. A comprehensive conformational analysis would involve systematically exploring the potential energy surface to identify low-energy structures and the energy barriers between them. This information is vital for understanding its dynamic behavior and how it interacts with other molecules. While general principles of conformational analysis for tricyclic systems are well-established, a specific energy landscape for this compound has not been detailed in available research.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are routinely used to predict spectroscopic parameters, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies would be invaluable. These predictions, when compared with experimental data, can confirm the molecular structure and provide insights into its electronic environment. However, no specific computational studies predicting these parameters for this compound have been identified.
Modeling of Reaction Pathways and Transition States
Understanding the chemical reactivity of this compound involves modeling its potential reaction pathways. This includes locating transition state structures and calculating activation energies, which are crucial for predicting reaction kinetics and mechanisms. For instance, the amine group can participate in various reactions such as N-alkylation or acylation. While a patent mentions the use of endo-tricyclo[5.2.1.0,2,6]decan-8-amine in the synthesis of pyrazole (B372694) derivatives, detailed computational modeling of the reaction mechanisms and transition states is not provided.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations could provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution or in a biological system. These simulations can reveal information about its conformational flexibility, solvation, and interactions with other molecules over time. Such studies would be particularly relevant for understanding its potential biological activity. At present, there is a lack of published MD simulation studies focused specifically on this amine.
Applications in Stereoselective Organic Synthesis and Materials Science Precursors
Utilization as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality and rigid framework of tricyclo[5.2.1.0,2,6]decan-8-amine and its derivatives make them excellent building blocks in asymmetric synthesis. This field of chemistry focuses on the selective synthesis of one enantiomer of a chiral molecule, which is crucial in areas like pharmaceuticals where different enantiomers can have vastly different biological activities.
Ligands for Catalytic Asymmetric Transformations
Derivatives of this compound can be synthesized to act as chiral ligands in metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. For instance, chiral phosphine (B1218219) or oxazoline (B21484) derivatives incorporating the tricyclic scaffold can be employed in reactions such as asymmetric hydrogenation, allylic alkylation, and hydrosilylation. The rigid backbone of the tricyclo[5.2.1.0,2,6]decane system helps to create a well-defined and predictable steric environment around the catalytic center, leading to high levels of enantioselectivity.
Research has shown that the diastereoselectivity of reactions involving tricyclic ketones, which can be precursors to the amine, is influenced by stereoelectronic effects. researchgate.net This fundamental understanding aids in the design of more effective chiral ligands.
Chiral Auxiliaries in Diastereoselective Reactions
This compound can also function as a chiral auxiliary. In this approach, the chiral amine is temporarily attached to a prochiral substrate. The steric bulk and conformational rigidity of the tricyclic moiety then direct the stereoselective course of a subsequent reaction on the substrate. After the desired stereochemistry is established, the auxiliary can be cleaved and recovered. This methodology has been applied to various transformations, including aldol (B89426) reactions, Diels-Alder reactions, and alkylations of enolates, to achieve high diastereoselectivity. researchgate.net The predictable stereochemical control offered by this rigid scaffold is a significant advantage in the synthesis of complex chiral molecules. researchgate.netsmolecule.com
Scaffold for Novel Supramolecular Architectures
The well-defined and rigid geometry of the tricyclo[5.2.1.0,2,6]decane framework makes it an attractive scaffold for the construction of novel supramolecular assemblies. These are complex chemical systems held together by non-covalent intermolecular forces.
Host-Guest Chemistry with Tricyclic Amine Derivatives
Derivatives of this compound can be incorporated into larger macrocyclic structures to create host molecules. These hosts can selectively bind to specific guest molecules through interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The rigid nature of the tricyclic unit helps to pre-organize the host's binding cavity, leading to enhanced selectivity and binding affinity for complementary guests. Research in host-guest chemistry with analogous rigid structures has demonstrated the potential for creating systems with tailored recognition properties. mdpi.com
Self-Assembly and Nanostructure Formation
The directional and predictable nature of the intermolecular interactions involving the amine group and the rigid tricyclic scaffold can be exploited to direct the self-assembly of molecules into well-defined nanostructures. By modifying the this compound core with other functional groups capable of specific interactions (e.g., hydrogen bonding moieties, aromatic rings for π-π stacking), it is possible to program the formation of one-, two-, or three-dimensional architectures such as nanotubes, sheets, and porous networks.
Precursor for Advanced Polymeric Materials and Coatings
The unique structural features of this compound and its derivatives lend themselves to the development of high-performance polymers and coatings. google.com The rigid and bulky tricyclic structure can impart desirable properties such as high thermal stability, mechanical strength, and low water absorption to the resulting materials. google.com
Monomer Synthesis and Polymerization Mechanisms
The unique tricyclic framework of tricyclo[5.2.1.0,2,6]decane can be incorporated into polymers to enhance their thermal and mechanical properties. This is often achieved by first functionalizing the tricyclic structure to create difunctional monomers suitable for polymerization.
A key monomer derived from the tricyclo[5.2.1.0,2,6]decane skeleton is 3(4),8(9)-bis(aminomethyl)tricyclo-[5.2.1.0(2,6)]decane, also known as TCD-diamine. google.com Its synthesis from the readily available dicyclopentadiene (B1670491) involves a two-stage hydroformylation followed by reductive amination. google.com In the first hydroformylation step, dicyclopentadiene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst to yield 8(9)-formyl-tricyclo[5.2.1.0(2,6)]dec-3-ene. google.com A subsequent hydroformylation reaction converts this intermediate into 3(4),8(9)-bisformyltricyclo-[5.2.1.0(2,6)]decane. google.com Finally, reductive amination of the diformyl compound yields the desired TCD-diamine. google.com
This TCD-diamine can then be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyamides. The general mechanism for this polymerization is a step-growth process where the amine groups of the TCD-diamine react with the carboxylic acid groups of the diacid, forming amide linkages and eliminating water. This process is typically carried out at elevated temperatures. bohrium.com The resulting polyamides feature the rigid tricyclo[5.2.1.0,2,6]decane unit in their backbone, which is expected to impart desirable material properties.
Another approach to incorporating the tricyclo[5.2.1.0,2,6]decane structure into polymers involves the synthesis of diol or diacrylate monomers. For instance, 3(4),8(9)-dihydroxymethyl-tricyclo[5.2.1.0,2,6]decane can be produced by the hydrogenation of the corresponding bisformyl intermediate. google.com This diol can then be reacted with isocyanates to form polyurethanes or esterified with acrylic acid or its derivatives to yield diacrylate monomers. sigmaaldrich.com Tricyclo[5.2.1.0,2,6]decanedimethanol diacrylate, for example, is an acrylate (B77674) monomer that can be used in the synthesis of shape-memory polymers and holographic polymer-dispersed liquid crystals. sigmaaldrich.com The polymerization of these diacrylate monomers typically proceeds via free-radical polymerization, initiated by thermal or photochemical means.
While the synthesis of these monomers often starts from dicyclopentadiene, this compound itself can be considered a precursor for creating specialized monomers. For example, it can undergo reactions to introduce other functional groups, making it a building block for more complex polymer structures.
Investigation of Material Properties (excluding biomedical applications)
The incorporation of the rigid and bulky tricyclo[5.2.1.0,2,6]decane moiety into polymer backbones has a significant impact on the resulting material properties. Research in this area has primarily focused on enhancing thermal stability and modifying optical and mechanical characteristics.
Thermal Properties: Polymers containing the tricyclo[5.2.1.0,2,6]decane structure generally exhibit high glass transition temperatures (Tg). prepchem.comgoogle.com This is attributed to the rigidity of the tricyclic unit, which restricts the segmental motion of the polymer chains. For example, poly(thioether sulfone)s incorporating this moiety have shown glass transition temperatures as high as 113 °C and good thermal stability, with 5% weight loss temperatures around 300 °C in a nitrogen atmosphere. researchgate.netacs.org Similarly, polyamides containing this structural element are expected to have enhanced thermal resistance. istis.sh.cn The introduction of such rigid, non-planar structures into the polymer backbone disrupts chain packing and can lead to amorphous materials with high Tg. nih.gov
Optical Properties: Polymers derived from tricyclo[5.2.1.0,2,6]decane monomers have been investigated for applications in optical materials due to their potential for high refractive indices and good optical transparency. google.comgoogle.com For instance, poly(thioether sulfone)s containing the tricyclo[5.2.1.0,2,6]decane moiety have been synthesized to achieve high refractive indices (up to 1.6228) and high Abbe numbers (a measure of the material's dispersion), which are desirable properties for lens materials. researchgate.netacs.org The dense structure of the tricyclo[5.2.1.0,2,6]decane unit contributes to a higher refractive index. google.com
Mechanical Properties: The rigid nature of the tricyclo[5.2.1.0,2,6]decane framework is also expected to enhance the mechanical properties of polymers. Polyamides, a class of engineering thermoplastics known for their good mechanical strength, can potentially see improvements in stiffness and strength with the inclusion of this tricyclic diamine. nih.gov While specific mechanical data for polyamides derived directly from this compound or TCD-diamine are not widely available, studies on related systems, such as polyamide 6 (PA6) composites, show that the incorporation of rigid fillers enhances stiffness. epo.org It is anticipated that the intrinsic rigidity of the tricyclo[5.2.1.0,2,6]decane unit would have a similar reinforcing effect on the polymer matrix.
Table 1: Properties of Polymers Incorporating the Tricyclo[5.2.1.0,2,6]decane Moiety
| Polymer Type | Monomers | Glass Transition Temperature (Tg) | Refractive Index (nD) | Abbe's Number | Reference |
|---|---|---|---|---|---|
| Poly(thioether sulfone) | disulfanyltricyclo[5.2.1.0,2,6]decane and divinyl sulfone | 74 °C | 1.6052 | 48.0 | researchgate.net |
| Poly(thioether sulfone) | bis(sulfanylmethyl)-1,4-dithiane and bis(vinylsulfone)tricyclo[5.2.1.0,2,6]decane | 113 °C | 1.6228 | 45.8 | researchgate.net |
Role in Chemical Probe Development (non-clinical)
The development of chemical probes, which are molecules used to study biological systems, often relies on scaffolds that can be functionalized with reporter groups such as fluorophores. While caged compounds and molecules with defined three-dimensional structures are of interest in this field, a review of the available scientific literature did not yield specific examples of this compound or its direct derivatives being utilized in the development of non-clinical chemical probes or sensors.
The general principles of chemical probe design involve creating a molecule that can selectively interact with a target of interest and produce a measurable signal. For instance, fluorescent probes are designed to change their light-emitting properties upon binding to a specific analyte. acs.org While the rigid tricyclo[5.2.1.0,2,6]decane framework could potentially serve as a scaffold for positioning functional groups in a specific spatial arrangement, there is no published research to date that has explored this application for this compound. The development of chemical sensors based on other cyclic and caged structures, such as cyclodextrins and metal-organic frameworks, is an active area of research, but the application of the tricyclo[5.2.1.0,2,6]decane-8-amine scaffold in this context remains to be investigated. utah.edu
Future Directions and Emerging Research Avenues for Tricyclo 5.2.1.0,2,6 Decan 8 Amine Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of tricyclo[5.2.1.0,2,6]decan-8-amine and its derivatives is increasingly benefiting from the adoption of modern manufacturing technologies. The move from traditional batch processing to continuous flow chemistry represents a significant leap forward in production efficiency and safety. Industrial-scale synthesis already employs continuous flow reactors, which offer precise temperature control (±2°C), substantially reduced reaction times (from 12 hours in batch to 2-4 hours in flow), and improved product purity (>98%) through in-line purification methods.
The future in this area lies in the development of fully automated synthesis platforms. These systems, which combine continuous-flow solid-phase synthesis (SPS) with computerized control, would enable the rapid and versatile production of a library of this compound derivatives. nih.gov By anchoring the tricyclic scaffold to a solid support, a sequence of reactions could be performed in a continuous flow manner, with each step being independently controlled and optimized. nih.gov This approach allows for both late- and early-stage diversification, facilitating the efficient exploration of structure-activity relationships for applications in drug discovery and materials science. nih.gov The development of a robust Computerized Reaction File (CRF) for the tricyclo[5.2.1.0,2,6]decane core would allow for the automated synthesis of a wide array of analogues by simply modifying the reagents and reaction modules within the automated platform. nih.gov
Table 1: Comparison of Synthesis Methodologies
| Feature | Batch Processing | Continuous Flow | Automated SPS-Flow |
|---|---|---|---|
| Reaction Time | Long (e.g., 12 hours) | Short (e.g., 2-4 hours) | Potentially shorter per compound in a library nih.gov |
| Temperature Control | Less precise | Highly precise (±2°C) | Highly precise and programmable nih.gov |
| Purity | Variable, requires offline purification | High (>98%), in-line purification possible | High, integrated purification nih.gov |
| Scalability | Limited by vessel size | Highly scalable | Ideal for library synthesis, scalable nih.gov |
| Versatility | Low for diversification | Moderate | High, enables rapid analogue synthesis nih.gov |
Exploration of Novel Catalytic Transformations for Functionalization
While established methods like reductive amination using platinum catalysts are effective for synthesizing the parent amine, future research will focus on novel catalytic transformations to functionalize both the amine group and the hydrocarbon cage. The development of new catalytic systems is crucial for accessing a broader chemical space and introducing functionalities that are difficult to install using conventional methods.
One promising avenue is the application of rhodium-catalyzed reactions, such as hydroaminomethylation, to precursors like dicyclopentadiene (B1670491) (tricyclo[5.2.1.0,2,6]deca-3,8-diene). researchgate.net This atom-efficient tandem reaction can install aminomethyl groups, providing a direct route to functionalized derivatives. researchgate.net Further research could adapt such catalytic systems to directly functionalize the tricyclo[5.2.1.0,2,6]decane skeleton, for instance, through C-H activation. Catalytic C-H functionalization would represent a paradigm shift, allowing for the direct attachment of various chemical groups to the hydrocarbon backbone without the need for pre-installed functional groups, thus streamlining synthetic routes significantly.
The exploration of catalysts for decarboxylative halogenation of related carboxylic acids also presents an opportunity. acs.org Palladium-catalyzed processes, for example, can convert carboxylic acids into valuable organic halides, which can then serve as versatile handles for further functionalization through cross-coupling reactions. acs.org
Advanced Functionalization Strategies for Complex Tricyclic Systems
Moving beyond simple derivatization of the amine, advanced strategies are being explored to modify the fundamental tricyclic framework itself. These methods allow for the creation of more complex and diverse molecular architectures.
One such strategy involves leveraging ring-strain and inherent reactivity, such as in the Haller-Bauer reaction, a base-mediated C-C bond scission of ketones like tricyclo[5.2.1.0,2,6]decan-8-one. researchgate.net This reaction can be used to selectively open one of the rings, providing access to functionalized cis-hydrindane (B1200222) frameworks while preserving stereochemistry. researchgate.net Similarly, Baeyer-Villiger oxidation of the corresponding ketone can introduce an oxygen atom into the cage, forming a lactone and fundamentally altering the scaffold's structure and properties. researchgate.net
Furthermore, radical reactions offer a powerful tool for functionalization. The Barton radical decarboxylation of related carboxylic acids has been used to generate 6-functionalized tricyclo[5.2.1.0,2,6]deca-4,8-dien-3-ones, demonstrating the feasibility of introducing substituents at positions that are otherwise difficult to access. acs.org These advanced strategies enable the transformation of the basic tricyclic scaffold into a diverse range of complex molecules, significantly expanding its utility in synthetic chemistry. acs.orgresearchgate.net
Synergistic Approaches Combining Theoretical Insights and Experimental Design
The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery and development of new molecules based on the tricyclo[5.2.1.0,2,6]decane scaffold. Theoretical methods, particularly Density Functional Theory (DFT), can provide deep insights into molecular structure, bonding, and reactivity, thereby guiding experimental design and rationalizing observed outcomes. wisc.edudtu.dk
For instance, computational modeling can be used to predict the van der Waals surfaces and electronic properties of novel this compound derivatives. researchgate.net This approach was successfully used to compare the surfaces of caged homocubyl amines to the drug Memantine, guiding the design of new therapeutic agents. researchgate.net Similar in silico studies can be applied to design derivatives of this compound with optimized binding affinities for specific biological targets or with tailored properties for materials science applications. Theoretical calculations can also predict the feasibility and outcomes of complex reactions, such as catalytic C-H functionalization or ring-opening transformations, saving significant experimental time and resources. wisc.edu This synergistic loop—where theoretical predictions guide experiments, and experimental results refine theoretical models—is crucial for the efficient design of next-generation materials and therapeutics. dtu.dk
Potential for Highly Constrained Molecular Architectures in Chemical Research
The rigid, three-dimensional nature of the tricyclo[5.2.1.0,2,6]decane skeleton is its most defining and valuable feature. This highly constrained molecular architecture offers unique properties that are increasingly sought after in various fields of chemical research.
In medicinal chemistry, the rigid scaffold can lock a molecule into a specific conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity. researchgate.net Derivatives of the tricyclo[5.2.1.0,2,6]decane system, such as potassium tricyclo[5.2.1.0(2,6)]-decan-8-yl dithiocarbonate (D609), have already shown promise as selective antitumor agents. researchgate.netnih.gov The structural similarity to other caged amines that act as NMDA receptor antagonists, like the homocubyl amines, suggests potential applications in neurodegenerative diseases. researchgate.net
In materials science, the tricyclic unit imparts thermal stability and mechanical robustness. Its incorporation into polymer backbones, for example in radiation-cured coatings, can enhance the properties of the final material. google.com The predictable geometry of the scaffold makes it an excellent building block for creating well-defined, three-dimensional polymer networks or crystalline materials with unique physical and chemical properties. The future will likely see the tricyclo[5.2.1.0,2,6]decane core used as a fundamental component in the design of advanced polymers, molecular crystals, and other high-performance materials.
Q & A
Q. How can the compound’s stereoelectronic properties design novel materials?
- Methodological Answer:
- MOF synthesis: Coordinate the amine to Ni²+/Cu²+ (2:1 ligand:metal ratio) for tetrahedral nodes.
- Vapor-phase grafting: Activate mesoporous silica at 450°C under 10⁻³ Torr for amine functionalization.
- Photopolymerization: UV (365 nm) cross-linking of acrylate derivatives yields networks with 12–15 Å pores (BET surface area 3x higher than adamantane-based materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
